Zanamivir

Vue d'ensemble

Description

Zanamivir is a medication used to treat and prevent influenza caused by influenza A and influenza B viruses. It is a neuraminidase inhibitor and was developed by the Australian biotech firm Biota Holdings. This compound was the first neuraminidase inhibitor commercially developed and is marketed by GlaxoSmithKline under the trade name Relenza .

Mécanisme D'action

Target of Action

Zanamivir’s primary target is the neuraminidase protein found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the release of new virus particles from the host cell, effectively halting the spread of the infection within the body .

Biochemical Pathways

By inhibiting neuraminidase, this compound disrupts the normal life cycle of the influenza virus. The virus is unable to spread to other cells, which limits the overall progression of the infection . Additionally, this compound has been shown to significantly inhibit human sialidases NEU3 and NEU2, which could account for some of its side effects .

Pharmacokinetics

This compound has a low oral bioavailability, averaging 2% . After oral inhalation, a median of 10 to 20% of the dose is systemically absorbed . It has low plasma protein binding, ranging from less than 1 to 14% for concentrations from 10 to 0.05 mg/L . This compound is almost exclusively eliminated from the body via the kidney and undergoes no metabolic biotransformation .

Result of Action

The primary result of this compound’s action is the reduction of the duration of influenza symptoms. In adults, this compound can reduce the time to first alleviation of symptoms of influenza-like illness by an average of 14.4 hours, or a 10% reduction in mean duration of symptoms from 6.6 days to 6.0 days .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of resistance genes in certain populations can reduce the drug’s effectiveness . Additionally, the drug’s solubility can be affected by the environment, with this compound having a room temperature solubility in water of 36 mg/mL .

Applications De Recherche Scientifique

Zanamivir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying neuraminidase inhibitors and their interactions with viral proteins.

Biology: Employed in research to understand the mechanisms of viral infection and replication.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating influenza.

Industry: Utilized in the development of new antiviral drugs and formulations

Analyse Biochimique

Biochemical Properties

Zanamivir is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By binding to and inhibiting this enzyme, this compound prevents the release of new virus particles from infected cells . This inhibition is achieved through the formation of a stable complex between this compound and the neuraminidase enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used for the treatment of infections caused by influenza A and B viruses . This compound reduces the time to first alleviation of symptoms of influenza-like illness by less than a day . It also significantly inhibits the human sialidases NEU3 and NEU2, which could account for some of the rare side effects of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influenza virus neuraminidase, which alters virus particle aggregation and release . By binding and inhibiting the neuraminidase protein, this compound renders the influenza virus unable to escape its host cell and infect others .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the duration of symptoms of influenza-like illness by less than a day . There is no clear evidence showing that this compound reduces the risk of complications of influenza, particularly pneumonia, or the risk of hospital admission or death .

Dosage Effects in Animal Models

In animal models, oral oseltamivir is active against influenza A (H5N1) . There is no clear evidence showing that oseltamivir may be effective in human H5N1 disease .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . Renal elimination of this compound accounts for more than 99% of the administered dose .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intravenous administration, its disposition is biphasic and it is predominantly renally eliminated . The plasma protein binding of this compound is less than 10% and the volume of distribution in adults is approximately 16 L, which approximates the volume of extracellular water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, introduction of the guanidino group, and the final deprotection steps. The reaction conditions typically involve the use of protecting groups, selective deprotection, and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to achieve the desired quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Zanamivir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Substitution reactions can be employed to introduce or replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Comparaison Avec Des Composés Similaires

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor.

Peramivir: An intravenous neuraminidase inhibitor.

Comparison:

Zanamivir vs. Oseltamivir: Both are neuraminidase inhibitors, but this compound is administered via inhalation, while oseltamivir is taken orally.

This compound vs. Laninamivir: Laninamivir has a longer duration of action compared to this compound, making it suitable for less frequent dosing.

This compound vs. Peramivir: Peramivir is administered intravenously, making it suitable for severe cases of influenza where rapid action is required.

This compound’s unique inhalation route and localized action make it a valuable option for treating influenza, especially in patients who may not tolerate oral medications.

Activité Biologique

Zanamivir is a neuraminidase inhibitor that has been extensively studied for its antiviral activity against influenza viruses, specifically types A and B. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in clinical studies, and potential applications beyond influenza treatment.

This compound functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase plays a crucial role in the viral life cycle by facilitating the release of newly formed virions from infected cells. By blocking this enzyme, this compound effectively prevents the spread of the virus within the respiratory tract.

Efficacy in Clinical Studies

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in treating and preventing influenza infections. A summary of key clinical findings is presented in Table 1.

Case Studies

- Efficacy in High-Risk Patients : A pooled analysis involving 2,751 patients indicated that this compound significantly reduced the duration of symptoms and the incidence of complications requiring antibiotic use by 43% compared to placebo .

- Prevention in Healthy Adults : In a study with 1,107 healthy adults, this compound was shown to have a 67% efficacy rate in preventing laboratory-confirmed influenza . The treatment was administered once daily for four weeks during an outbreak period.

- Intravenous Administration : A retrospective study on intravenous this compound for severe influenza cases reported clinical improvement and survival among patients who were unable to take oral medications . This suggests potential for this compound in critical care settings.

In Vitro and In Vivo Studies

Recent research has highlighted this compound's effectiveness when combined with other antiviral agents. For example, a study demonstrated that combining this compound with alloferon significantly enhanced antiviral activity against H1N1 both in vitro and in vivo. The combination treatment resulted in suppressed viral replication and reduced inflammatory cytokines such as IL-6 and MIP-1α .

Safety Profile

This compound is generally well-tolerated, with adverse events reported at similar rates to placebo groups across various studies. Common side effects include respiratory issues such as bronchospasm, particularly in patients with pre-existing respiratory conditions.

Propriétés

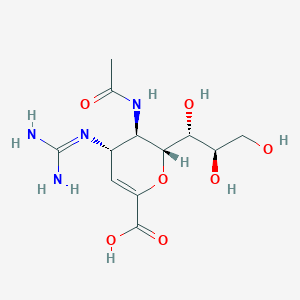

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIBEBZBOPLMB-UFGQHTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023749 | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release. | |

| Record name | Zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

139110-80-8 | |

| Record name | Zanamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139110-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanamivir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZANAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zanamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | ZANAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zanamivir interact with its target, neuraminidase, and what are the downstream effects of this interaction?

A1: this compound is a potent and selective inhibitor of influenza A and B virus neuraminidase [, , , , ]. Neuraminidase is a viral surface glycoprotein crucial for the release of newly formed virus particles from infected cells, a process essential for viral replication and spread [, , ]. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid linkages, effectively halting the release of progeny virions and inhibiting viral replication [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the molecular formula and weight of this compound are not explicitly stated in the provided research papers.

Q3: Is there any spectroscopic data available for this compound in the provided research papers?

A3: No, the research papers provided do not include spectroscopic data for this compound.

Q4: How do formulation and operating variables impact the performance of this compound dry powder for inhalation?

A4: Research indicates that formulation composition significantly affects this compound dry powder inhalation characteristics []. The addition of mannitol and leucine as carriers in specific ratios has been shown to improve the fine particle fraction (FPF) and aerodynamic properties of the powder, contributing to efficient drug delivery to the lungs [, ].

Q5: Does this compound have any catalytic properties?

A5: this compound acts as an inhibitor, not a catalyst. It binds to neuraminidase and prevents its catalytic activity, rather than enhancing or promoting any chemical reaction.

Q6: Has computational chemistry been employed in this compound research?

A6: While the provided research papers do not explicitly detail computational studies, they highlight the potential for future research. For example, the discovery of the this compound-resistant mutation Val116Asp in H10N8 influenza underscores the need for further drug development, an area where computational chemistry could be instrumental [].

Q7: What is known about the structure-activity relationship (SAR) of this compound?

A7: Although the provided research does not delve deeply into specific SAR details, it does indicate that modifications to the this compound structure can alter its activity. For instance, the binding differences between this compound and oseltamivir, another neuraminidase inhibitor, highlight how subtle structural variations can impact drug interaction with the neuraminidase active site and potentially influence resistance profiles [].

Q8: How does this compound stability vary under different conditions, and what strategies have been explored to improve its stability and bioavailability?

A8: Research demonstrates the impact of formulation on this compound stability []. Spray-dried this compound formulations containing mannitol as a carrier exhibited improved resistance to moisture absorption compared to commercially available Relenza, indicating enhanced stability under humid conditions []. The use of liposomal formulations has also been investigated to enhance the intestinal absorption and potentially improve the oral bioavailability of this compound [].

Q9: Is there information available about SHE regulations concerning this compound in the provided research papers?

A9: The research papers provided do not discuss SHE regulations specifically.

Q10: What is known about the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A10: Studies indicate that this compound exhibits limited systemic absorption following inhalation, suggesting it primarily acts locally in the respiratory tract []. Research on intravenous this compound demonstrates its clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments to maintain therapeutic levels [].

Q11: What are the key findings from in vitro and in vivo studies on the efficacy of this compound against influenza?

A12: this compound demonstrates potent antiviral activity against both influenza A and B viruses in in vitro assays [, , , ]. Animal studies, particularly in ferret models, have shown that this compound effectively reduces viral replication and alleviates influenza symptoms [, , , ].

Q12: What clinical evidence supports the use of this compound for influenza treatment?

A13: Several randomized, double-blind, placebo-controlled trials have demonstrated the clinical efficacy of this compound in treating influenza [, , , , ]. In these studies, this compound consistently reduced the duration of influenza symptoms by 1-2.5 days compared to placebo when administered within 48 hours of symptom onset [, , , ].

Q13: Has resistance to this compound been observed, and if so, what are the mechanisms involved?

A14: While this compound resistance is less common than oseltamivir resistance, it has been observed. A specific neuraminidase mutation, Gln136Lys (Q136K), has been identified in this compound-resistant influenza A (H1N1) viruses isolated in Australasia and Southeast Asia []. This mutation caused a substantial reduction in this compound susceptibility without affecting oseltamivir susceptibility, highlighting the potential for selective drug pressure to drive resistance development [].

Q14: Can you explain the potential for cross-resistance between oseltamivir and this compound?

A15: While both oseltamivir and this compound target neuraminidase, they exhibit different binding modes, potentially leading to distinct resistance profiles []. The emergence of the NA-Arg292Lys mutation in H10N8 influenza, which confers resistance to oseltamivir but not this compound, exemplifies this difference [].

Q15: Is there information about the toxicology and safety of this compound in the provided research papers?

A15: Information regarding toxicology and safety is not provided in these research papers.

Q16: What is the role of biomarkers in this compound research?

A16: The research provided does not delve into the use of biomarkers in this compound treatment.

Q17: What analytical methods have been employed to study this compound?

A17: Several analytical techniques are crucial in this compound research. These include:

- Neuraminidase inhibition assays: Used to determine the susceptibility of influenza virus isolates to this compound [, , , ].

- Quantitative real-time polymerase chain reaction (PCR): This technique allows researchers to quantify the viral load in clinical samples, aiding in assessing the efficacy of this compound treatment [, , ].

- High-performance liquid chromatography (HPLC): This method is valuable for quantifying this compound concentrations in biological samples, contributing to pharmacokinetic studies and formulation development [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.